

NMR characterization protocol for "Eltrombopag Methyl Ester" reference standard

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Compound of Interest

Compound Name: Eltrombopag Methyl Ester

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Application Notes and Protocols

Topic: NMR Characterization Protocol for "Eltrombopag Methyl Ester" Reference Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eltrombopag is a small-molecule thrombopoietin receptor agonist used in the treatment of thrombocytopenia.[1][2] "Eltrombopag Methyl Ester" is a derivative and a potential metabolite or impurity of Eltrombopag.[3][4] As with any pharmaceutical compound, a well-characterized reference standard is crucial for accurate quantification and quality control in drug development and manufacturing. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and purity assessment of small molecules.

This document provides a comprehensive protocol for the structural characterization and purity assessment of "**Eltrombopag Methyl Ester**" reference standard using ¹H and ¹³C NMR spectroscopy.

Chemical Structure

Compound Name: **Eltrombopag Methyl Ester** IUPAC Name: 3'-[(2Z)-2-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2'-hydroxy-[1,1'-



biphenyl]-3-carboxylic Acid Methyl Ester[3] Molecular Formula: C₂₆H₂₄N₄O₄[3] Molecular Weight: 456.49 g/mol [3] CAS Number: 1246929-01-0[5][6]

Experimental Protocols Sample Preparation

- Sample Weighing: Accurately weigh 5-10 mg of the "Eltrombopag Methyl Ester" reference standard into a clean, dry NMR tube.
- Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the good solubility of Eltrombopag and related compounds.[7][8] Alternatively, deuterated chloroform (CDCl₃) can be used.[8]
- Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.
- Homogenization: Vortex the tube for 30 seconds to ensure complete dissolution of the sample. If necessary, sonicate for 1-2 minutes.
- Internal Standard (for Quantitative NMR qNMR): For quantitative analysis, add a known amount of a suitable internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene) with a known purity. The internal standard should have a resonance that is well-resolved from the analyte signals.

NMR Data Acquisition

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

¹H NMR Spectroscopy:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Acquisition Time: 2-4 seconds.
- Relaxation Delay (D1): 5-7 times the longest T1 relaxation time of the protons of interest (typically 1-5 seconds for small molecules; for qNMR, a longer delay of 30-60 seconds is recommended to ensure full relaxation).



- Number of Scans: 16-64 scans for qualitative analysis; 64-128 scans for good signal-tonoise in qNMR.
- Spectral Width: -2 to 16 ppm.
- Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

- Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
- · Acquisition Time: 1-2 seconds.
- Relaxation Delay (D1): 2-5 seconds.
- Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.
- Spectral Width: 0 to 220 ppm.
- Temperature: 298 K (25 °C).

2D NMR Spectroscopy (for full structural elucidation):

- COSY (Correlation Spectroscopy): To identify proton-proton couplings.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Data Processing and Analysis

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.



- Phase Correction: Manually phase the transformed spectrum.
- Baseline Correction: Apply a baseline correction to the spectrum.
- Referencing: Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
- Integration: Integrate all signals in the ¹H NMR spectrum. The relative integrals should correspond to the number of protons for each signal.
- Peak Picking and Analysis: Identify the chemical shift (δ), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J in Hz) for all signals.
- Structural Assignment: Assign all signals to the corresponding protons and carbons in the "Eltrombopag Methyl Ester" structure using the 1D and 2D NMR data.

Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR data for "**Eltrombopag Methyl Ester**" in DMSO-d₆. The predictions are based on known data for Eltrombopag and the expected electronic effect of the methyl ester group.

Table 1: Predicted ¹H and ¹³C NMR Data for **Eltrombopag Methyl Ester** in DMSO-d₆

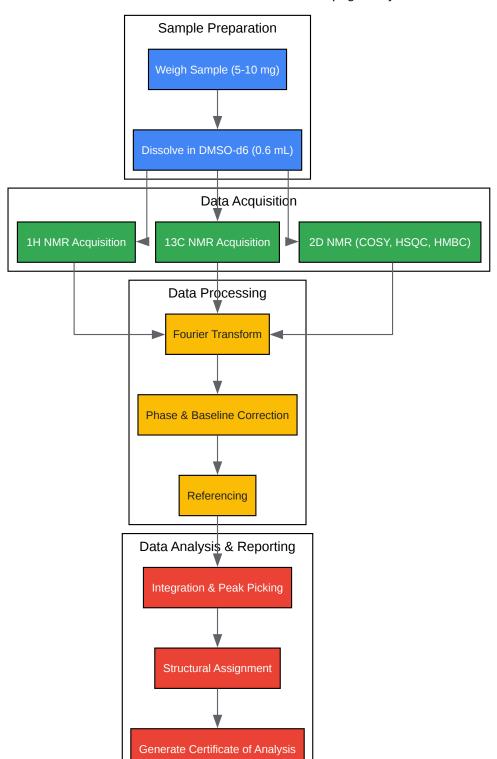


Assignment	¹H Chemical Shift (δ, ppm)	¹ H Multiplicity	¹ H Coupling Constant (J, Hz)	¹³ C Chemical Shift (δ, ppm)
CH₃ (pyrazole)	~2.32	S	-	~13
CH₃ (aromatic)	~2.26	S	-	~19
CH₃ (aromatic)	~2.21	S	-	~20
OCH₃ (ester)	~3.90	S	-	~52
Aromatic CH	~7.11-8.12	m	-	~115-150
ОН	~9.81	s (broad)	-	-
NH	~13.65	s (broad)	-	-
C=O (pyrazole)	-	-	-	~160
C=O (ester)	-	-	-	~166
Quaternary C	-	-	-	~110-160

Note: The aromatic region (7.11-8.12 ppm) will contain multiple overlapping multiplets corresponding to the 11 aromatic protons. 2D NMR techniques are essential for unambiguous assignment. The broad signals for OH and NH protons are characteristic and their chemical shifts can be concentration and temperature dependent.

Workflow Diagram





NMR Characterization Workflow for Eltrombopag Methyl Ester

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Caption: Workflow for NMR characterization of Eltrombopag Methyl Ester.



Conclusion

This application note provides a detailed protocol for the NMR characterization of "Eltrombopag Methyl Ester" as a reference standard. The combination of 1D (¹H and ¹³C) and 2D NMR techniques allows for unambiguous structural confirmation and is suitable for assessing the purity of the reference material. Adherence to this protocol will ensure high-quality, reproducible data for regulatory submissions and quality control purposes.

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